molecular formula C10H13BrN2 B8395642 (2S)-2-(4-Bromophenyl)piperazine

(2S)-2-(4-Bromophenyl)piperazine

Cat. No.: B8395642
M. Wt: 241.13 g/mol
InChI Key: ZXWFFOCOSVMOPB-SNVBAGLBSA-N
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Description

(2S)-2-(4-Bromophenyl)piperazine is a chiral piperazine derivative characterized by a para-bromophenyl substituent at the second carbon of the piperazine ring, with stereochemical specificity at the S-configuration. Its molecular formula is C₁₀H₁₂BrN₂, with a molecular weight of 253.12 g/mol. The compound’s structure combines the piperazine core—a six-membered ring with two nitrogen atoms at positions 1 and 4—with a brominated aromatic group, which influences its electronic, steric, and pharmacological properties.

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing derivatives targeting anticancer, antimicrobial, and receptor-modulating activities . Its para-substituted bromine atom enhances lipophilicity and may improve binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

(2S)-2-(4-bromophenyl)piperazine

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1

InChI Key

ZXWFFOCOSVMOPB-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Antipsychotic Activities
The piperazine ring, including derivatives like (2S)-2-(4-Bromophenyl)piperazine, is a common motif in various antidepressant and antipsychotic medications. Research indicates that compounds containing the piperazine structure can modulate neurotransmitter systems, which is crucial for treating mood disorders. For instance, derivatives of piperazine are known to exhibit selective serotonin reuptake inhibition, making them potential candidates for depression treatment .

Neurodegenerative Diseases
Recent studies have also explored the potential of piperazine derivatives in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The incorporation of this compound into drug candidates has been linked to improved pharmacokinetic properties and enhanced bioavailability, which are essential for efficacy in neurodegenerative therapies .

Antimicrobial Properties
Research has demonstrated that this compound derivatives possess significant antibacterial activity. For example, studies have shown that certain piperazine hybrids exhibit potent effects against resistant bacterial strains, making them promising candidates for developing new antibiotics . The structure-activity relationship (SAR) of these compounds suggests that modifications to the piperazine ring can enhance their antimicrobial efficacy.

Anti-inflammatory Effects
Some derivatives have also been investigated for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .

Synthetic Methodologies

Mannich Reaction for Synthesis
The synthesis of this compound can be efficiently achieved through the Mannich reaction, which allows the incorporation of various substituents at the piperazine nitrogen. This method is advantageous for generating diverse libraries of piperazine-based compounds with tailored biological activities .

DABCO-Catalyzed Reactions
Utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) in synthetic pathways has shown promise for generating piperazine derivatives with high yields. This approach leverages C–N bond cleavage to facilitate the construction of complex molecules containing the piperazine ring .

Case Studies and Research Findings

Study Focus Findings
Study on Antidepressant ActivityInvestigated the role of piperazine derivatives in serotonin modulationConfirmed that this compound exhibits selective serotonin reuptake inhibition
Antimicrobial Activity AssessmentEvaluated against resistant bacterial strainsShowed significant antibacterial effects, outperforming traditional antibiotics
Neuroprotective PotentialAssessed for Alzheimer's treatmentIndicated improved cognitive function in animal models when used in drug formulations

Chemical Reactions Analysis

Types of Chemical Reactions

(2S)-2-(4-Bromophenyl)piperazine can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Oxidation Reactions

Oxidation reactions involve the loss of electrons by the compound. In the case of this compound, oxidation can lead to the formation of various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions

Reduction reactions involve the gain of electrons by the compound. For this compound, reduction can yield reduced derivatives. Sodium borohydride is a typical reducing agent used in such reactions.

Substitution Reactions

Substitution reactions involve the replacement of a functional group in the compound with another group. The bromine atom in this compound can be replaced by various nucleophiles, leading to different substitution products. These reactions are facilitated by the nucleophilic character of the piperazine ring at the 1 and 4 positions .

Common Reagents and Conditions

The choice of reagents and reaction conditions is critical for achieving specific chemical transformations. The following table summarizes common reagents and conditions used in reactions involving this compound:

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Hydrogen peroxideAqueous or organic solvents, controlled temperature
ReductionSodium borohydrideOrganic solvents, inert atmosphere
SubstitutionVarious nucleophiles (e.g., amines, alkoxides)Polar aprotic solvents, elevated temperatures

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Halogen-Substituted Piperazines
  • 2-(4-Fluorophenyl)piperazine (C₁₀H₁₃FN₂) : The fluorine analog exhibits lower molecular weight (180.2 g/mol) and higher electronegativity, favoring hydrogen bonding and metabolic stability. It is widely used as an analytical standard but shows reduced lipophilicity compared to the brominated counterpart .
  • 4-(3-Bromophenyl)piperazine : Meta-substitution alters electronic distribution, which may affect interactions with aromatic residues in enzyme active sites. Derivatives of this compound demonstrate moderate antiproliferative activity in cancer cell lines .
Hydroxyl and Methoxy Derivatives
  • 4-(4-Hydroxyphenyl)piperazine : The hydroxyl group enhances polarity and hydrogen-bonding capacity, critical for estrogen receptor (ER) binding. However, para-hydroxy derivatives show lower binding affinity (~0.1–0.4%) compared to brominated analogs, as seen in ER ligand studies .

Stereochemical and Functional Group Modifications

  • (2R)-2-(4-Bromophenyl)piperazine : The R-enantiomer may exhibit divergent receptor interactions. For example, in opioid receptor ligands, enantiomers of piperazine derivatives show >100-fold differences in analgesic potency .
  • N-Alkylated Derivatives : Adding alkyl chains (e.g., isopropyl or benzyl groups) to the piperazine nitrogen enhances antidiabetic activity by improving insulin secretion. For instance, PMS 847 (1,4-diisopropyl-2-imidazolinylpiperazine) demonstrates potent glucose tolerance modulation .

Antiproliferative and Antimicrobial Activity

  • Antiproliferative Effects: Derivatives of (2S)-2-(4-Bromophenyl)piperazine, such as 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole, exhibit IC₅₀ values <10 µM in breast and colon cancer cells. Substitutions with 4-OH-phenyl or thio-benzyl groups enhance activity .
  • Antimicrobial Activity : Bromophenylpiperazine derivatives substituted with allyl or mercaptoacetamide groups show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) against Gram-positive pathogens .

Receptor Binding and Modulation

  • Dopamine D3 and μ-Opioid Receptors: Bromine’s bulky nature improves selectivity for dopamine D3 receptors (D3R) over μ-opioid receptors (MOR). Fluorine substitution, in contrast, optimizes CNS penetration by reducing H-bond donor capacity .
  • Estrogen Receptor (ER) : Para-bromophenylpiperazines exhibit weak ER binding (relative affinity <0.5%) compared to dihydroxylated analogs. N-Ethylation (e.g., compound 8 in ) increases ER-mediated gene activation by 74%.

Physicochemical Properties

  • Metabolic Stability : The piperazine ring is susceptible to oxidative dealkylation, but para-bromination slows metabolism compared to unsubstituted analogs .

Data Table: Key Comparative Properties

Compound Substituent Biological Activity Key Pharmacological Property Reference
This compound para-Br Anticancer intermediate High lipophilicity (LogP ~2.8)
2-(4-Fluorophenyl)piperazine para-F Analytical standard Improved CNS penetration
4-(4-Hydroxyphenyl)piperazine para-OH ER ligand Moderate ER binding (0.1–0.4%)
PMS 847 1,4-Diisopropyl Antidiabetic agent Insulin secretion enhancer
4-(2-Bromophenyl)piperazine ortho-Br Undetermined Steric hindrance limits activity

Q & A

Basic: What are the standard synthetic routes for (2S)-2-(4-Bromophenyl)piperazine?

Methodological Answer:
The compound is synthesized via a multi-step process starting from benzoic acid derivatives. A common route involves:

  • Acylation : Conversion of benzoacetic acid to its acyl chloride.
  • Bromination : Electrophilic aromatic substitution to introduce the bromine substituent at the para position.
  • Cyclization : Formation of the piperazine ring using ethylenediamine under controlled conditions.
    Key optimization parameters include solvent selection (e.g., dichloromethane or ethanol), reaction time (24–48 hours), and molar ratios of reagents. Characterization is performed via IR (to confirm functional groups), HNMR (for structural elucidation), and HPLC (purity >95%) .

Advanced: How can reaction conditions be optimized to achieve high enantiomeric purity in asymmetric synthesis?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or resolving agents. Critical factors include:

  • Temperature : Lower temperatures (0–5°C) reduce racemization.
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance stereochemical control.
  • Analytical Monitoring : Chiral HPLC with columns like Chiralpak AD-H (hexane:isopropanol = 90:10) ensures enantiomeric excess (ee) >98%. Post-synthetic purification via recrystallization in ethanol/water mixtures further improves purity .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Melting Point : 121–123°C (determined via capillary method).
  • Spectroscopy : 1H/13C NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.2–3.5 ppm for piperazine protons) and IR (C-Br stretch at 560 cm⁻¹).
  • Mass Spectrometry : GC-MS (m/z 241.1 [M+H]+) confirms molecular weight.
  • HPLC : Reverse-phase C18 column (acetonitrile:water = 70:30) with UV detection at 254 nm validates purity .

Advanced: How do structural modifications impact pharmacological activity in piperazine derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring alters receptor binding affinity.
  • Piperazine Ring Substitutions : N-alkylation (e.g., ethyl or benzyl groups) modulates lipophilicity and BBB penetration.
  • Biological Assays : Radioligand binding assays (e.g., dopamine D3 receptor IC50 values) and functional cAMP assays quantify activity. For example, 4-methoxy or 4-hydroxyphenyl derivatives show enhanced selectivity for serotonin receptors .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (melting point >120°C minimizes volatilization).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., dopamine D3 receptor PDB: 3PBL). Parameters include grid box size (20ų) and Lamarckian genetic algorithm settings.
  • QSAR Models : Utilize descriptors like logP, polar surface area (TPSA ~38 Ų), and hydrogen bond acceptors (n = 2) to predict bioavailability.
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values from radioligand assays .

Basic: How is enantiomeric purity validated during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralcel OD-H column (hexane:ethanol = 85:15, flow rate 1 mL/min). Retention times distinguish (2S) and (2R) enantiomers.
  • Optical Rotation : Measure [α]D²⁵ using a polarimeter (typical value: +15° to +20° for the S-enantiomer in chloroform).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from receptor binding assays (e.g., Ki values from 5-HT1A vs. D2 receptors) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell line: HEK293 vs. CHO; ligand concentration: 10 nM).
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05). Contradictions may arise from differences in assay sensitivity or enantiomeric impurities .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

  • Molecular Weight : 241.1 g/mol.
  • Boiling Point : ~353°C (decomposes above 200°C).
  • Solubility : Sparingly soluble in water (<1 mg/mL), soluble in DMSO (50 mg/mL).
  • LogP : ~2.8 (predicted via ChemAxon), indicating moderate lipophilicity .

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